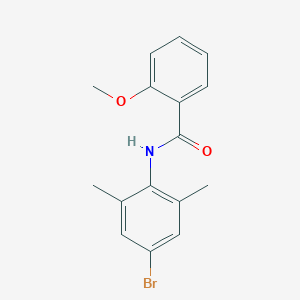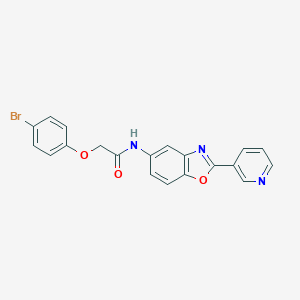![molecular formula C18H20Cl2N2O4S B245132 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245132.png)
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP-4 is a selective neurotoxin that has been shown to specifically target noradrenergic neurons in the brain. This makes it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
作用机制
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine acts as a selective neurotoxin that specifically targets noradrenergic neurons in the brain. It does this by binding to and destroying the noradrenergic nerve terminals, which results in a depletion of norepinephrine in the brain. This depletion of norepinephrine has been shown to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The depletion of norepinephrine caused by 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have a variety of effects on behavior and physiology. For example, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to increase anxiety-like behavior in rodents, as well as impair learning and memory. It has also been shown to alter circadian rhythms and disrupt sleep. In addition, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have effects on cardiovascular function, such as increasing blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in scientific research is that it is a selective neurotoxin that specifically targets noradrenergic neurons in the brain. This allows researchers to investigate the role of the noradrenergic system in various physiological and pathological processes. However, one limitation of using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is that it can have off-target effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. This can make it difficult to interpret the results of experiments using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine.
未来方向
There are several future directions for research involving 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One direction is to investigate the role of the noradrenergic system in various psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to investigate the role of the noradrenergic system in aging and age-related cognitive decline. Finally, there is a need for further research into the potential off-target effects of 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine on other neurotransmitter systems, in order to better interpret the results of experiments using this compound.
合成方法
The synthesis of 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2,3-dichlorophenyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with piperazine and p-toluenesulfonyl chloride to yield 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine.
科学研究应用
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been used to study the role of the noradrenergic system in stress, anxiety, depression, and addiction. It has also been used to investigate the role of the noradrenergic system in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C18H20Cl2N2O4S |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
1-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-25-16-7-6-13(12-17(16)26-2)27(23,24)22-10-8-21(9-11-22)15-5-3-4-14(19)18(15)20/h3-7,12H,8-11H2,1-2H3 |
InChI 键 |
KIAKVUMSFVOAQX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-N-[3-(butanoylamino)phenyl]-2-methoxybenzamide](/img/structure/B245051.png)
![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
![N-[3-(benzoylamino)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B245053.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B245055.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B245060.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)

![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)